molecular formula C15H8Cl2N2 B1303677 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile CAS No. 338953-31-4

2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile

Cat. No.: B1303677
CAS No.: 338953-31-4
M. Wt: 287.1 g/mol
InChI Key: VMQWGOLBETUUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile is an organic compound with the molecular formula C15H8Cl2N2. It is a solid with a melting point of 104-106°C . This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile typically involves the reaction of 2-chlorobenzonitrile with 4-chlorobenzyl cyanide under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzonitriles, biaryl compounds, and various functionalized derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-6-[(4-chlorophenyl)-cyanomethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2/c16-11-6-4-10(5-7-11)13(8-18)12-2-1-3-15(17)14(12)9-19/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQWGOLBETUUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)C(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377262
Record name 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338953-31-4
Record name 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.